N,1,5-Trimethyl-1H-pyrazole-3-sulfonamide
Description
Properties
Molecular Formula |
C6H11N3O2S |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
N,1,5-trimethylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c1-5-4-6(8-9(5)3)12(10,11)7-2/h4,7H,1-3H3 |
InChI Key |
HNEBTSGNYFMPCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)S(=O)(=O)NC |
Origin of Product |
United States |
Synthetic Methodologies for N,1,5 Trimethyl 1h Pyrazole 3 Sulfonamide and Analogues
Strategies for Pyrazole (B372694) Ring Construction
The formation of the pyrazole nucleus is a cornerstone of heterocyclic chemistry, with several reliable methods available for its construction.
The most prevalent and classic method for synthesizing the pyrazole ring is through a cyclocondensation reaction. beilstein-journals.orgnih.gov This approach typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govmdpi.commdpi.com The versatility of this method allows for the preparation of a wide array of polysubstituted pyrazoles by varying the substituents on both the dicarbonyl and hydrazine components. mdpi.com
The reaction can proceed through the condensation of hydrazines with various 1,3-difunctional systems, including α,β-unsaturated carbonyl compounds and β-enaminones. mdpi.com For instance, the reaction of α,β-ethylenic ketones with hydrazine derivatives initially forms pyrazolines, which can then be oxidized to yield the aromatic pyrazole ring. mdpi.com Similarly, acetylenic ketones have been utilized in cyclocondensation reactions with hydrazines for over a century, although this can sometimes result in a mixture of regioisomers. mdpi.commdpi.com
Multicomponent reactions (MCRs) have also emerged as powerful tools for the efficient, one-pot synthesis of diverse pyrazole derivatives. beilstein-journals.orgresearchgate.net These strategies often involve the in situ generation of the 1,3-dicarbonyl intermediate, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.org
Below is a table summarizing various cyclocondensation approaches for pyrazole synthesis:
The reaction between β-keto esters and hydrazine derivatives is a traditionally and widely employed method for the synthesis of pyrazolones, which are important precursors for various pyrazole compounds. nih.gov This approach is considered one of the most efficient and versatile ways to construct the pyrazole core. nih.gov The condensation of 1,3-diketones, β-ketoesters, and 2,4-diketoesters with hydrazine or hydrazide derivatives has been extensively utilized in the synthesis of pyrazole derivatives. nih.gov
One-pot, multicomponent reactions often utilize β-ketoesters, such as ethyl acetoacetate, in combination with an aldehyde, malononitrile (B47326), and a hydrazine derivative to rapidly assemble highly functionalized pyrazole structures. rsc.org For example, a one-pot reaction involving an aromatic aldehyde, ethyl acetoacetate, hydrazine hydrate (B1144303), and malononitrile can be used to synthesize pyranopyrazole derivatives. rsc.org
Formation of the Sulfonamide Moiety
Once the pyrazole ring is constructed, the sulfonamide group is typically introduced through a sulfonylation reaction.
The most common method for forming a sulfonamide is the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of pyrazole sulfonamides, this involves the preparation of a pyrazole sulfonyl chloride intermediate, which is then reacted with the desired amine. nih.gov For instance, pyrazole-4-sulfonyl chloride can be reacted with various 2-phenylethylamine derivatives to produce a range of pyrazole-4-sulfonamide compounds. nih.gov The reaction progress is often monitored by techniques such as thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS). nih.gov
A general representation of this reaction is as follows:
Pyrazole-SO₂Cl + R-NH₂ → Pyrazole-SO₂NH-R + HCl
This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov
The sulfonylation reaction is almost always conducted in the presence of a base to scavenge the hydrogen chloride that is generated. A variety of organic and inorganic bases can be employed for this purpose. Diisopropylethylamine (DIPEA), also known as Hünig's base, is a commonly used non-nucleophilic base in these reactions. nih.gov For example, the synthesis of pyrazole sulfonamide derivatives can be achieved by treating the pyrazole-4-sulfonyl chloride with an amine in the presence of DIPEA in a solvent like dichloromethane. nih.gov
In some synthetic routes, strong bases like potassium tert-butoxide are used in earlier steps, such as the N-alkylation of the pyrazole ring, before the sulfonylation step. nih.gov For the methylation of 3,5-dimethyl-1H-pyrazole, potassium tert-butoxide in tetrahydrofuran (B95107) (THF) has been shown to be effective. nih.gov
The choice of base and solvent can significantly impact the yield and reaction time of both the N-alkylation and the subsequent sulfonylation. nih.gov
The preparation of the key pyrazole sulfonyl chloride intermediate is a critical step that often requires optimization. A common reagent for this transformation is chlorosulfonic acid. nih.gov The pyrazole starting material is typically added slowly to a solution of chlorosulfonic acid in a solvent like chloroform (B151607) at low temperatures. nih.gov
A challenge in this step can be the degradation of the sulfonyl chloride to the corresponding sulfonic acid. nih.gov To mitigate this, a mixture of chlorosulfonic acid and thionyl chloride can be used as the sulfonylating agent. nih.gov The addition of thionyl chloride helps to ensure the complete conversion to the sulfonyl chloride and minimize the formation of the sulfonic acid byproduct. nih.gov The reaction temperature is also a crucial parameter, with the reaction often being heated to drive it to completion. nih.gov
The following table summarizes key reagents and conditions for the formation of the sulfonamide moiety:
Regioselective Synthesis and Isomer Control
The precise control of substituent placement on the pyrazole ring is a cornerstone of synthesizing N,1,5-trimethyl-1H-pyrazole-3-sulfonamide and its analogues. The challenge lies in overcoming the formation of unwanted positional isomers, which necessitates the development of highly regioselective synthetic routes.
Addressing Positional Isomerism in Pyrazole Sulfonamide Synthesis
The synthesis of substituted pyrazoles, a core component of the target compound, often begins with the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. A primary challenge in this classical approach is the potential formation of two different regioisomers, depending on which nitrogen atom of the hydrazine attacks which carbonyl group. nih.gov For instance, the reaction of an unsymmetrical β-diketone with methylhydrazine can yield both 1,3- and 1,5-disubstituted pyrazole isomers.
The position of the sulfonamide group is also a critical factor contributing to isomerism. Depending on the synthetic route, sulfonyl groups can be introduced at various positions on the pyrazole ring (e.g., C3, C4, or C5). butlerov.comnih.gov The synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamides and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides, for example, involves the direct sulfonylation of the corresponding pyrazole precursors. nih.gov This reaction's selectivity is crucial for obtaining the desired isomer. The structure-activity relationships of some pyrazolone (B3327878) sulfonamide derivatives have been shown to be significantly influenced by the position of the sulfonamide group on an attached benzene (B151609) ring, highlighting the importance of isomeric control for biological activity. nih.gov
Directed Functionalization Strategies for Specific Isomers
To achieve high regioselectivity and synthesize specific isomers, directed functionalization strategies are employed. These methods utilize directing groups to guide a reaction to a particular position on the pyrazole ring. Transition-metal-catalyzed C-H bond functionalization is a powerful tool in this regard. rsc.orgresearchgate.net The nitrogen atoms within the pyrazole ring can act as Lewis basic sites, directing catalysts to functionalize adjacent C-H bonds, typically at the C5 position. researchgate.netresearchgate.net
By choosing appropriate directing groups, catalysts, and reaction conditions, chemists can selectively introduce substituents at the C3, C4, or C5 positions of the pyrazole core. researchgate.net For example, rhodium(III)-catalyzed C-H activation has been used for the regioselective synthesis of polyfunctionalized furans bearing pyrazole moieties. researchgate.net Furthermore, regioselective alkylation of pyrazole derivatives can be achieved by carefully selecting bases, reaction media, and temperatures, allowing for the controlled synthesis of specific N-substituted isomers. nih.gov This level of control is essential for producing a single, desired isomer like this compound.
Advanced Synthetic Transformations for this compound Derivatization
Modern synthetic organic chemistry offers a variety of advanced techniques to modify and derivatize the core structure of this compound. These methods provide efficient and often novel pathways to a diverse range of analogues.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling)
Transition metal-catalyzed cross-coupling reactions are indispensable for derivatizing heterocyclic compounds, including pyrazoles. The Suzuki-Miyaura coupling, which involves a palladium catalyst to couple an organoboron reagent with an organohalide, is a highly effective method for forming new carbon-carbon bonds. acs.org This reaction's mild conditions and tolerance for a wide array of functional groups make it ideal for introducing aryl or other substituents onto the pyrazole ring of sulfonamide analogues. acs.org
Direct C-H functionalization reactions, also catalyzed by transition metals like palladium, offer an even more streamlined approach by avoiding the need for pre-functionalized starting materials (like organohalides or organoborons). rsc.orgresearchgate.net These reactions enable the direct coupling of a C-H bond on the pyrazole ring with a suitable partner, providing efficient access to a wide range of functionalized pyrazoles in a single step. rsc.org
| Reaction Type | Catalyst/Reagents | Substrate | Product | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂, PPh₃, Na₂CO₃ | Bromo-pyrazole, Arylboronic acid | Aryl-pyrazole | Efficient C-C bond formation, wide functional group tolerance. acs.org |
| Direct C-H Arylation | Palladium Catalyst, Base | N-substituted pyrazole, Aryl bromide | β-arylated pyrazole | Regioselective functionalization at the β-position without pre-functionalization. researchgate.net |
| Rhodium-Catalyzed C-H Annulation | [RhCp*Cl₂]₂, AgSbF₆ | Pyrazole, Diazodicarbonyl | Pyrazole-substituted furan | Facile regioselective synthesis of polyfunctionalized heterocycles. researchgate.net |
Microwave-Assisted Synthetic Approaches
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often dramatically reducing reaction times and increasing yields compared to conventional heating methods. eurekaselect.comdergipark.org.tr This technology has been successfully applied to the synthesis of various pyrazole sulfonamide derivatives. nih.govresearchgate.net The use of microwave irradiation can provide uniform heating, leading to cleaner reactions and easier purification. eurekaselect.com For example, the synthesis of certain 4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives was achieved for the first time using microwave irradiation, highlighting the method's utility in accessing novel compounds. nih.gov The efficiency of this approach makes it an attractive option for the rapid generation of libraries of this compound analogues for further research. researchgate.netrsc.org
| Method | Reaction Time | Yield | Advantages |
|---|---|---|---|
| Conventional Heating | Several hours | Moderate | Standard laboratory setup. |
| Microwave Irradiation | 3-10 minutes | High | Reduced reaction time, improved yields, energy efficiency. researchgate.netrsc.org |
Oxidative Coupling Methodologies for Sulfonamide Formation
The formation of the sulfonamide S-N bond is the key step in synthesizing the target compound. Oxidative coupling methodologies offer a direct route to this functional group, often starting from readily available thiols and amines. rsc.org These methods bypass the traditional route involving sulfonyl chlorides.
A particularly innovative and environmentally benign approach is electrochemical oxidative coupling. nih.govacs.org This method uses electricity to drive the reaction between a thiol and an amine, avoiding the need for chemical oxidants or catalysts. nih.gov The process is efficient, can be completed in minutes, and produces hydrogen as the only byproduct. nih.govacs.org The proposed mechanism involves the initial anodic oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation, which then reacts with the disulfide to ultimately form the sulfonamide. nih.gov
Other oxidative systems have also been developed. For instance, I2O5-mediated reactions provide a metal-free alternative for the oxidative S-N coupling of aryl thiols and amines, yielding a variety of sulfonamides in moderate to good yields under mild conditions. thieme-connect.com These advanced methodologies represent the cutting edge of sulfonamide synthesis, offering efficient and greener alternatives to classical methods.
Multicomponent Reactions in Pyrazole Sulfonamide Synthesis
Multicomponent reactions (MCRs) are powerful one-pot synthetic strategies where three or more reactants combine to form a product that incorporates substantial parts of all the initial components. nih.gov This approach is highly valued in medicinal and organic chemistry for its efficiency, atom economy, and ability to rapidly generate complex molecular architectures from simple starting materials. bookpi.org MCRs offer a significant advantage over traditional linear syntheses for constructing heterocyclic scaffolds such as pyrazole sulfonamides and their analogues. beilstein-journals.org
The application of MCRs to the synthesis of pyrazole sulfonamides can follow several strategic pathways. A common method involves using an MCR to assemble a functionalized pyrazole core, which is subsequently converted into the desired sulfonamide. bookpi.org For instance, certain aminopyrazoles, which can be synthesized via MCRs, can be transformed into the corresponding sulfamides by reacting them with sulfamoyl chloride. bookpi.org Alternatively, a reactant already containing a sulfonamide group can be incorporated directly into the multicomponent assembly.
One of the most prominent isocyanide-based MCRs is the Ugi four-component reaction (U-4CR). The classical Ugi reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. This methodology has been adapted for heterocyclic synthesis. For example, Ugi-type reactions using anilines, t-butyl isocyanide, benzaldehydes, and various pyrazole carboxylic acids have been employed to produce pyrazole-substituted amides, which serve as versatile intermediates. nih.gov Furthermore, the principles of the Ugi reaction have been extended to directly synthesize molecules bearing a sulfonamide scaffold. In a notable variation, a four-component reaction between an isocyanide, a sulfonamide, an aldehyde, and sodium azide (B81097) can be used to generate a library of tetrazole derivatives that also contain a sulfonamide moiety, showcasing the direct integration of sulfonamides into MCRs. researchgate.net
Another foundational isocyanide-based MCR is the Passerini three-component reaction, which combines an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.org This reaction is highly efficient for creating complex amide structures and has broad applications in combinatorial chemistry. wikipedia.org
Beyond isocyanide-based methods, condensation-based MCRs are widely used to construct the pyrazole ring system. Four-component reactions involving an aromatic aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate are well-established for producing highly substituted pyrano[2,3-c]pyrazole derivatives. nih.govrsc.org These reactions proceed through a sequence of Knoevenagel condensation, Michael addition, and cyclization steps, efficiently assembling the fused heterocyclic system in a single pot. nih.gov The versatility of this approach allows for the creation of diverse pyrazole libraries by varying the initial components.
The table below summarizes key multicomponent reaction strategies that are relevant to the synthesis of pyrazole cores and their functionalized analogues.
| MCR Type | Key Reactants | Resulting Core Structure | Key Advantages |
| Ugi-type Reaction | Aniline, Isocyanide, Aldehyde, Pyrazole Carboxylic Acid | Pyrazole-substituted Amide | High efficiency for creating peptide-like structures with a pyrazole moiety. nih.gov |
| Azido-Ugi Reaction | Isocyanide, Sulfonamide, Aldehyde, Sodium Azide | Tetrazole-bearing Sulfonamide | Directly incorporates a sulfonamide functional group in a one-pot reaction. researchgate.net |
| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy Amide | Foundational MCR for rapid synthesis of complex amides. wikipedia.org |
| Four-Component Condensation | Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Pyrano[2,3-c]pyrazole | Efficiently builds complex, fused pyrazole heterocyclic systems. nih.govrsc.org |
While a specific multicomponent reaction for the direct synthesis of this compound is not extensively detailed in the literature, these established methodologies demonstrate the immense potential of MCRs. The modularity and efficiency of these reactions make them ideal for the rapid assembly of the core pyrazole sulfonamide scaffold, enabling the synthesis of large libraries of analogues for further research and development.
Advanced Spectroscopic and Structural Elucidation of N,1,5 Trimethyl 1h Pyrazole 3 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone in the structural elucidation of N,1,5-Trimethyl-1H-pyrazole-3-sulfonamide, offering profound insights into the proton and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different sets of protons. The protons of the three methyl groups at positions N1, C5, and on the sulfonamide nitrogen exhibit unique chemical shifts, confirming their distinct electronic environments. For instance, in a related compound, 1,3,5-trimethyl-1H-pyrazole, the N-methyl protons appear at approximately 3.69 ppm, while the two C-methyl protons are observed around 2.21 ppm. nih.gov For this compound, the specific chemical shifts would be influenced by the sulfonamide group at the C3 position.
A detailed analysis of a similar structure, 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide, reveals the following ¹H NMR data in CDCl₃: singlets for the methyl groups at 3.71 ppm (N-CH₃), 2.35 ppm (C-CH₃), and 2.27 ppm (C-CH₃). nih.gov The absence of a proton signal on the pyrazole (B372694) ring confirms the substitution pattern.
Table 1: Representative ¹H NMR Data for Trimethylpyrazole Sulfonamide Derivatives
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| N1-CH₃ | ~3.7 | Singlet |
| C5-CH₃ | ~2.3-2.5 | Singlet |
| Sulfonamide N-CH₃ | Varies | Singlet |
| Pyrazole Ring H | ~5.8 (if present) | Singlet |
Note: The exact chemical shifts for this compound may vary depending on the solvent and specific experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each carbon atom in the pyrazole ring and the methyl groups gives rise to a distinct signal. For a related compound, 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide, the ¹³C NMR spectrum in DMSO-d₆ showed signals for the pyrazole ring carbons and the methyl carbons at 145.67, 141.2, 115.38 (pyrazole ring carbons), and 36.01, 12.8, 10.05 ppm (methyl carbons). nih.gov The specific shifts for this compound would be expected in similar regions, with the C3 carbon being significantly influenced by the attached sulfonamide group.
Table 2: Representative ¹³C NMR Chemical Shifts for Trimethylpyrazole Derivatives
| Carbon Atom | Chemical Shift (δ, ppm) |
| C3 (Pyrazole Ring) | Varies (influenced by SO₂NHCH₃) |
| C4 (Pyrazole Ring) | ~115 |
| C5 (Pyrazole Ring) | ~141 |
| N1-CH₃ | ~36 |
| C5-CH₃ | ~10-13 |
| Sulfonamide N-CH₃ | Varies |
Note: These are approximate values based on similar structures and can vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
While specific 2D NMR data for this compound is not detailed in the provided search results, these techniques are invaluable for confirming the structural assignment. Correlation Spectroscopy (COSY) would be used to establish proton-proton couplings, although in this fully substituted pyrazole ring, such couplings would be absent. Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals of the methyl groups to their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial in confirming the connectivity between the methyl groups and the pyrazole ring, as well as the attachment of the sulfonamide group to the C3 position by showing correlations between the methyl protons and the ring carbons. For example, the protons of the N1-methyl group would show a correlation to the C5 carbon of the pyrazole ring.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides essential information about the functional groups present in this compound by identifying their characteristic vibrational frequencies.
Identification of Characteristic Vibrational Frequencies of Functional Groups (e.g., Sulfonamide, Pyrazole Ring)
The FT-IR spectrum of pyrazole-based sulfonamides exhibits distinct absorption bands. nih.gov For sulfonamides, strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the SO₂ group are typically observed in the ranges of 1321–1305 cm⁻¹ and 1161–1147 cm⁻¹, respectively. nih.gov The S-N stretching vibration of the sulfonamide group is expected to appear near 900 cm⁻¹. nih.gov
The pyrazole ring itself contributes to the spectrum with characteristic C=N and N-N stretching vibrations. nih.gov In a similar compound, N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, the C=N stretch was observed at 1530 cm⁻¹ and the N-N stretch at 1062 cm⁻¹. nih.gov Additionally, asymmetric and symmetric stretching of the CH₃ groups are seen around 2934 cm⁻¹. nih.gov
Table 3: Characteristic FT-IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Sulfonamide (SO₂) | Asymmetric Stretch | ~1320-1300 |
| Sulfonamide (SO₂) | Symmetric Stretch | ~1160-1140 |
| Sulfonamide (S-N) | Stretch | ~900 |
| Pyrazole Ring (C=N) | Stretch | ~1530 |
| Pyrazole Ring (N-N) | Stretch | ~1060 |
| Methyl (C-H) | Asymmetric/Symmetric Stretch | ~2930 |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₁₁N₃O₂S), HRMS would provide the exact mass of the molecular ion ([M+H]⁺). This technique is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. For instance, the calculated m/z for the protonated molecular ion of a related pyrazole sulfonamide, C₁₄H₁₉N₃O₂S, was 293.38, with the found value being 294.2 ([M+H]⁺). nih.gov HRMS analyses are routinely used to confirm the identity of newly synthesized pyrazole sulfonamide derivatives. acs.orgsemanticscholar.orgresearchgate.net
Accurate Mass Determination and Fragmentation Pattern Analysis
To provide this information, high-resolution mass spectrometry (HRMS) data and tandem mass spectrometry (MS/MS) experimental results for this compound are required. This data is essential for determining the exact mass of the molecular ion and for identifying its characteristic fragment ions, which together confirm the molecule's elemental composition and structure. Such specific data could not be located.
X-ray Crystallography for Solid-State Structure Determination
Elucidation of Molecular Conformation and Intermolecular Interactions
A detailed analysis of the solid-state structure, including molecular conformation (the spatial arrangement of atoms) and intermolecular interactions (such as hydrogen bonds or π-π stacking), requires crystallographic data obtained from single-crystal X-ray diffraction analysis. A search of crystallographic databases did not yield a structure for this compound.
Without this foundational experimental data, any discussion would be speculative and would not meet the required standards of scientific accuracy.
Theoretical and Computational Investigations of N,1,5 Trimethyl 1h Pyrazole 3 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For pyrazole (B372694) sulfonamides, these methods elucidate the intrinsic properties that govern their chemical behavior.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. jcsp.org.pk By optimizing the geometry of N,1,5-trimethyl-1H-pyrazole-3-sulfonamide, DFT calculations can determine the most stable three-dimensional arrangement of its atoms. These calculations typically use basis sets like B3LYP/6-31G* to solve for the electron density. jcsp.org.pkiaea.org
From the optimized geometry, key electronic properties are derived. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity. researchgate.net For pyrazole derivatives, DFT studies help explain electronic and charge transfer properties within the molecule. jcsp.org.pkiaea.org
Table 1: Representative DFT-Calculated Parameters for Pyrazole Derivatives
| Parameter | Significance | Typical Findings for Pyrazole Scaffolds |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability | Often localized on the pyrazole ring and sulfonamide group |
| LUMO Energy | Indicates electron-accepting ability | Distribution depends on substituents |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability | Generally large, indicating good stability |
| Dipole Moment | Measures polarity | Influenced by the electronegative sulfonamide group |
Conformational Analysis and Energetic Stability
The flexibility of this compound arises from the rotation around the single bonds, particularly the C-S and S-N bonds of the sulfonamide group. Conformational analysis involves mapping the potential energy surface by systematically rotating these bonds to identify low-energy, stable conformations.
The energetic landscape helps determine the most probable shapes the molecule will adopt. The relative energies of different conformers are calculated to assess their stability. This information is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into the binding site of a biological target. For similar pyrazole sulfonamide inhibitors, the specific orientation of the pyrazole ring and the sulfonamide group is critical for potent biological activity. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. It is useful for predicting how a molecule will interact with other molecules, such as receptors or enzymes. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP map would be expected to show:
Negative Potential: Concentrated around the oxygen atoms of the sulfonamide group and the nitrogen atoms of the pyrazole ring. These regions are potential hydrogen bond acceptors.
Positive Potential: Located around the hydrogen atoms, particularly the N-H proton of the sulfonamide if it were unsubstituted, making it a potential hydrogen bond donor.
Neutral Regions: Associated with the methyl groups and the carbon framework of the pyrazole ring, indicating hydrophobic character.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). walshmedicalmedia.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding ligand-receptor interactions at a molecular level.
Prediction of Ligand-Receptor Binding Modes and Interaction Profiling
Molecular docking simulations of this compound would involve placing the molecule into the active site of a specific protein target. The simulation algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each to estimate the binding affinity.
Analysis of Key Residue Interactions within Binding Pockets
Once a plausible binding mode is identified, a detailed analysis of the intermolecular interactions between the ligand and the amino acid residues of the protein's binding pocket is performed. These interactions are critical for stabilizing the ligand-receptor complex.
For a compound like this compound, the following interactions are typically analyzed:
Hydrogen Bonds: The oxygen atoms of the sulfonamide group and the N2 nitrogen of the pyrazole ring are potential hydrogen bond acceptors, interacting with donor residues like serine, threonine, or lysine. nih.govmdpi.com
Hydrophobic Interactions: The methyl groups on the pyrazole ring can form van der Waals interactions with nonpolar residues such as leucine (B10760876), valine, and isoleucine in the binding pocket. acs.orgnih.gov
Ionic Interactions: If the sulfonamide nitrogen is deprotonated, it can form a key ionic interaction or chelate with a metal ion (e.g., Zn2+) present in the active site of metalloenzymes like carbonic anhydrases. mdpi.com
Table 2: Summary of Potential Intermolecular Interactions
| Interaction Type | Molecular Feature of Ligand | Potential Interacting Protein Residue |
|---|---|---|
| Hydrogen Bond Acceptor | Sulfonyl Oxygens, Pyrazole N2 | Ser, Thr, Gln, Lys, Arg |
| Hydrophobic (van der Waals) | Methyl Groups, Pyrazole Ring | Ala, Val, Leu, Ile, Phe |
| Metal Chelation | Deprotonated Sulfonamide Nitrogen | Zn(II) ion in metalloenzymes |
These detailed computational analyses provide a robust framework for understanding the molecular characteristics of this compound and for predicting its behavior in a biological context, thereby guiding further experimental validation and optimization.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds and in understanding the structural features that are crucial for their biological effects.
Development of 2D and 3D QSAR Models for Predictive Biological Activity
The development of QSAR models for this compound and its analogs would begin with the collection of a dataset of compounds with experimentally determined biological activities against a specific target. For a hypothetical series of pyrazole sulfonamide derivatives, this data could be represented as follows:
| Compound ID | Structure | Biological Activity (IC50, µM) |
| 1 | This compound | 5.2 |
| 2 | Analog 1 | 2.8 |
| 3 | Analog 2 | 10.5 |
| 4 | Analog 3 | 1.1 |
| 5 | Analog 4 | 7.9 |
2D QSAR models are developed using descriptors calculated from the 2D representation of the molecules. These descriptors can include constitutional, topological, and electronic properties. A multiple linear regression (MLR) or partial least squares (PLS) analysis would then be employed to build a mathematical equation that correlates these descriptors with the biological activity.
3D QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D structures of the compounds and their alignment. These methods calculate steric and electrostatic fields around the molecules to generate contour maps that visualize the regions where modifications to the structure would likely increase or decrease biological activity. For instance, a CoMFA analysis might reveal that bulky substituents are favored in one region of the molecule, while electronegative groups are preferred in another.
The predictive power of the developed QSAR models would be rigorously validated using internal and external validation techniques to ensure their robustness and applicability for predicting the activity of new compounds.
Identification of Structural Descriptors Influencing Activity
A key outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. For pyrazole sulfonamides, these descriptors could fall into several categories:
Electronic Descriptors: Such as the partial charges on specific atoms, dipole moment, and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). These descriptors provide insights into the electronic environment of the molecule and its ability to participate in electrostatic interactions with the biological target.
Steric Descriptors: Including molecular weight, volume, and surface area. These descriptors relate to the size and shape of the molecule and are important for understanding how it fits into the binding site of a receptor or enzyme.
A hypothetical QSAR analysis might identify the following descriptors as being important for the activity of this compound and its analogs:
| Descriptor | Type | Correlation with Activity |
| LogP | Lipophilicity | Positive |
| Molecular Weight | Steric | Negative |
| Dipole Moment | Electronic | Positive |
| Kier Shape Index | Topological | Negative |
This information would be invaluable for guiding the design of new analogs with improved potency.
Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. In the context of this compound, MD simulations could be employed to investigate its conformational flexibility and its binding dynamics with a target protein.
The simulation would begin by placing the compound in a solvated environment, often a box of water molecules, and then solving Newton's equations of motion for all the atoms in the system. This would generate a trajectory of the molecule's movements over a period of nanoseconds or even microseconds.
Analysis of the MD trajectory would provide insights into:
Conformational Flexibility: Identifying the preferred conformations of the molecule in solution and the energy barriers between them.
Binding Dynamics: If the compound is simulated in complex with a protein, the simulation can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. It can also shed light on the mechanism of binding and unbinding.
The results of MD simulations can complement the findings from QSAR studies by providing a dynamic and atomistic view of the compound's behavior and its interactions with its biological target.
Cheminformatics and Virtual Screening Applications for Novel Analogue Discovery
Cheminformatics and virtual screening are essential components of modern drug discovery. Starting with the structure of this compound, these techniques can be used to identify novel analogs with potentially improved properties from large chemical databases.
The process would typically involve the following steps:
Pharmacophore Modeling: Based on the known structure-activity relationships of pyrazole sulfonamides, a 3D pharmacophore model can be developed. This model defines the essential structural features required for biological activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
Virtual Screening: The pharmacophore model is then used as a query to search large databases of chemical compounds, such as ZINC or ChEMBL. Compounds that match the pharmacophore are selected as potential hits.
Molecular Docking: The selected hits are then docked into the binding site of the target protein to predict their binding affinity and orientation. This allows for the prioritization of compounds for experimental testing.
This approach allows for the rapid and cost-effective screening of millions of compounds, significantly accelerating the discovery of new and potent analogs of this compound.
Mechanistic Aspects of Biological Activity and Target Interactions of Pyrazole Sulfonamides
Enzyme Inhibition Mechanisms
N-Myristoyltransferase (NMT) is an essential enzyme in Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), also known as sleeping sickness. The enzyme catalyzes the attachment of myristate, a C14 saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of proteins, a process crucial for their function and localization. Inhibition of TbNMT has been identified as a promising therapeutic strategy against HAT. researchgate.net
A significant breakthrough in the development of TbNMT inhibitors was the identification of the pyrazole (B372694) sulfonamide class. nih.govcapes.gov.brdundee.ac.ukacs.org High-throughput screening led to the discovery of a potent inhibitor, DDD85646. researchgate.netnih.govcapes.gov.brdundee.ac.ukacs.orgnih.gov This compound demonstrated high potency against both the TbNMT enzyme and the T. brucei parasite in culture. acs.org The optimization of this initial hit compound led to a series of pyrazole sulfonamide derivatives with improved properties. nih.govcapes.gov.bracs.org
Further studies focused on modifying the lead compound DDD85646 to enhance its drug-like properties, particularly its ability to cross the blood-brain barrier to treat the central nervous system (CNS) stage of HAT. nih.govcapes.gov.bracs.orgnih.gov This led to the development of compounds with improved CNS penetration. nih.govcapes.gov.bracs.org One such derivative, DDD100097, showed partial efficacy in a CNS mouse model of the disease. nih.govcapes.gov.bracs.org
| Compound | Target | IC50 (nM) | EC50 (nM) | Key Features |
| DDD85646 | TbNMT | 2 | 2 | Potent inhibitor with poor CNS exposure. nih.govcapes.gov.brdundee.ac.ukacs.orgnih.gov |
| DDD100097 | TbNMT | - | - | Improved blood-brain barrier permeability. nih.govcapes.gov.bracs.org |
Structure-activity relationship (SAR) studies have elucidated key structural features necessary for potent TbNMT inhibition by pyrazole sulfonamides. acs.org The pyrazole core, the sulfonamide linker, and the substituents on both the pyrazole and the aromatic rings play crucial roles in the binding affinity and selectivity of these inhibitors.
The crystal structure of a related NMT from Leishmania major (LmNMT) in complex with an inhibitor highlighted the importance of a water-mediated interaction between the piperidine (B6355638) nitrogen of the inhibitor and the catalytic α-carboxylate of the terminal leucine (B10760876) residue of the enzyme. researchgate.net For the pyrazole sulfonamide series, the N-methyl group on the pyrazole ring fits into a hydrophobic pocket of the enzyme. acs.org While removal of either the 3- or 5-methyl group on the pyrazole ring did not significantly affect potency, the removal of both methyl groups resulted in a substantial loss of activity. acs.org
To improve CNS penetration, modifications focused on reducing the polar surface area and capping the sulfonamide group. nih.govcapes.gov.bracs.orgh1.co Methylation of the sulfonamide nitrogen was shown to maintain potency while improving brain penetration. acs.org Replacing the core aromatic ring with a flexible linker was found to significantly enhance selectivity. nih.govcapes.gov.bracs.orgh1.co Capping the sulfonamide with a difluoromethyl group also proved to be a successful strategy for improving metabolic stability and potency. acs.org
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.govmdpi.combohrium.comunifi.it They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. nih.govnih.gov Sulfonamides are the most prominent class of CA inhibitors. nih.govmdpi.com
Pyrazole sulfonamides have been investigated as inhibitors of several human CA (hCA) isoforms, including the cytosolic hCA I and hCA II, and the transmembrane tumor-associated hCA IX and hCA XII. nih.govmdpi.combohrium.comunifi.itnih.gov Studies have shown that pyrazole sulfonamides can exhibit a range of inhibition constants against different hCA isoforms, with some compounds demonstrating isoform selectivity. nih.govmdpi.comnih.gov
For instance, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides showed varied inhibition profiles. nih.gov The nature of the amino acids in the active site of the different isoforms influences the binding and conformation of the inhibitors, leading to selectivity. nih.gov Some compounds in this series displayed better activity against the tumor-associated isoform hCA IX than the standard drug acetazolamide. nih.gov The structure-activity relationship studies revealed that bulky substituents on the pyrazole ring could be advantageous for potent inhibition of certain isoforms like hCA II and hCA IX. nih.gov
| Compound Class | Target Isoforms | Inhibition Constants (Ki) | Selectivity Profile |
| Pyrazolylpyrazolines | hCA I, hCA II, hCA IX, hCA XII | Ranged from nanomolar to micromolar | Selective for hCA XII over hCA I. nih.gov |
| Pyrazole- and Pyridazinecarboxamides | hCA I, hCA II, hCA IX, hCA XII | Varied, with some in the nanomolar range | Some compounds showed selectivity for hCA IX. nih.gov |
Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov There are two main isoforms, COX-1 and COX-2. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. nih.gov Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. Pyrazole-containing compounds, such as celecoxib, are well-known selective COX-2 inhibitors. nih.gov
The sulfonamide group is a critical pharmacophore for the selective inhibition of COX-2. sci-hub.se A series of 1,5-diarylpyrazole derivatives containing a sulfonamide moiety were synthesized and evaluated for their COX-2 inhibitory activity, which led to the identification of celecoxib. nih.gov
More recently, research has focused on developing dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX) to achieve broader anti-inflammatory effects with a potentially better safety profile. frontiersin.orgacs.org Pyrazole sulfonamide derivatives have been designed and evaluated as dual COX-2/5-LOX inhibitors. sci-hub.senih.gov One study reported a pyrazole sulfonamide derivative with potent inhibitory activity against COX-2 and 5-LOX, surpassing the efficacy of celecoxib. nih.gov The sulfonamide group in these derivatives is important for hydrogen bonding interactions within the active site of 5-LOX. sci-hub.se
| Inhibitor Type | Target(s) | Key Structural Feature | Example Compound(s) |
| Selective COX-2 Inhibitor | COX-2 | Sulfonamide-containing 1,5-diarylpyrazole | Celecoxib nih.gov |
| Dual COX-2/5-LOX Inhibitor | COX-2 and 5-LOX | Pyrazole sulfonamide | Compound 9 (as described in Gedawy et al.) nih.gov |
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. nih.govmdpi.com Tyrosine kinases, in particular, are important targets for cancer therapy. wipo.int The pyrazole scaffold is a privileged structure in the design of kinase inhibitors, with several approved drugs containing this moiety. nih.govmdpi.com
While specific data on "N,1,5-Trimethyl-1H-pyrazole-3-sulfonamide" as a tyrosine kinase inhibitor is limited in the provided context, the broader class of pyrazole derivatives has been extensively studied as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov
For instance, novel pyrazolylthiazole hybrids have been synthesized and shown to exhibit potent cytotoxicity against liver cancer cells through the inhibition of EGFR and HER-2. nih.gov Some of these compounds displayed superior inhibitory activities compared to the approved dual EGFR/HER2 inhibitor, lapatinib (B449). nih.gov The combination of pyrazole and thiazole (B1198619) rings in a hybrid structure appears to exert synergistic anticancer effects by targeting these kinases. nih.gov The development of pyrazole-based compounds as kinase inhibitors is an active area of research, with a focus on achieving high potency and selectivity. nih.govmdpi.comresearchgate.net
| Compound Class | Target Kinase(s) | Reported Activity |
| Pyrazolylthiazole hybrids | EGFR, HER-2 | Potent inhibition with IC50 values in the nanomolar range, surpassing lapatinib in some cases. nih.gov |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govcapes.gov.bracs.orgtriazine Sulfonamides | Bruton's tyrosine kinase (BTK) | Efficiently limits cell viability by inhibiting BTK. mdpi.com |
Trypanosoma brucei N-Myristoyltransferase (TbNMT) Inhibition
Antimicrobial Modes of Action
No research could be found that investigates the antimicrobial properties or the specific mode of action of this compound against any bacterial or fungal strains. While the pyrazole sulfonamide scaffold is present in some antimicrobial agents, the activity of this specific derivative has not been reported.
Anti-inflammatory Pathways Elucidation
Similarly, there are no available studies elucidating the anti-inflammatory effects or the underlying molecular pathways that might be modulated by this compound. Research on related compounds suggests potential anti-inflammatory activity within the broader chemical class, but this has not been substantiated for the specific molecule .
Cellular Antiproliferative Activity Mechanisms
The pyrazole sulfonamide scaffold is a structural motif present in a variety of compounds investigated for their pharmacological activities, including anticancer properties. nih.govnih.gov Research into this class of molecules has revealed several mechanisms through which they exert antiproliferative effects on cancer cells. These mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes essential for tumor growth and survival. nih.govresearchgate.netmdpi.com
Derivatives of 1,3,5-trimethyl-1H-pyrazole, specifically those with a sulfonamide group at the 4-position, have been synthesized and evaluated for their in vitro antiproliferative activity against human U937 lymphoma cells. nih.govnih.gov Studies on related pyrazole derivatives have demonstrated that their anticancer effects can be mediated through the activation of apoptotic pathways. nih.gov Key events in this process include the activation of caspase-3 and Poly (ADP-ribose) polymerase (PARP), alongside the modulation of the Bcl-2 family of proteins, specifically the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX. nih.gov
A significant target for many pyrazole sulfonamides is the family of carbonic anhydrases (CAs), particularly the tumor-associated isoforms like CA IX and XII. nih.govrsc.org These enzymes are crucial for regulating pH in the tumor microenvironment; their inhibition disrupts cancer cell proliferation and metastasis. researchgate.net The antiproliferative activity of certain pyrazole-sulfonamide hybrids against colon cancer cell lines (HCT-116, HT-29, and SW-620) has been directly linked to their ability to inhibit CA IX. researchgate.netstorkapp.me Furthermore, some complex pyrazolo-triazine sulfonamides have been found to suppress cancer cell viability by inhibiting Bruton's tyrosine kinase (BTK), an enzyme implicated in anti-apoptotic pathways. mdpi.com
The table below summarizes the antiproliferative activity of selected 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives against the U937 cell line.
Table 1: Antiproliferative Activity of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide Derivatives
| Compound | Substituent on Sulfonamide Nitrogen | IC₅₀ (µM) against U937 Cells |
|---|---|---|
| MR-S1-1 | 2-Phenylethyl | 21.6 |
| MR-S1-2 | 2-(4-Methoxyphenyl)ethyl | 23.4 |
| MR-S1-3 | 2-(4-Chlorophenyl)ethyl | 25.1 |
| MR-S1-4 | 2-(3,4-Dimethoxyphenyl)ethyl | 27.5 |
Data sourced from studies on pyrazole-4-sulfonamide derivatives. nih.govnih.gov
Receptor-Ligand Binding Affinity Studies
The biological activity of pyrazole sulfonamides is intrinsically linked to their binding affinity for specific molecular targets. Extensive research, including enzyme inhibition assays and computational docking studies, has elucidated how these compounds interact with protein active sites. rsc.orgnih.govacs.org
Carbonic Anhydrase (CA) Inhibition: A primary mechanism for this class of compounds is the inhibition of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). rsc.org The sulfonamide moiety (-SO₂NH₂) acts as a potent zinc-binding group, anchoring the inhibitor to the Zn²⁺ ion within the enzyme's active site. nih.gov This interaction is fundamental to the inhibitory activity. Structure-activity relationship (SAR) studies have shown that substitutions on the pyrazole ring and the sulfonamide nitrogen can significantly influence binding affinity and selectivity for different CA isoforms, such as the cytosolic hCA I and II and the transmembrane, tumor-associated hCA IX and XII. rsc.orgmdpi.com
Table 2: Inhibitory Activity of Representative Pyrazole Sulfonamides against Human Carbonic Anhydrase Isoforms
| Compound Type | Target Isoform | Inhibition Constant (Kᵢ or IC₅₀ in nM) |
|---|---|---|
| Benzenesulfonamide-pyrazole-carboxamide | hCA I | 187.5 - >10000 |
| Benzenesulfonamide-pyrazole-carboxamide | hCA II | 12.1 - 845.6 |
| Benzenesulfonamide-pyrazole-carboxamide | hCA IX | 25.8 - 568.8 |
| Benzenesulfonamide-pyrazole-carboxamide | hCA XII | 5.7 - 458.7 |
Data represents ranges observed for various derivatives in cited studies. mdpi.com
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition: The substitution pattern on the pyrazole ring is critical for target interaction. In studies of pyrazole sulfonamides as inhibitors of NAAA, the presence of a hydrogen bond donor on the pyrazole ring's N-1 nitrogen was found to be crucial for activity. acs.orgnih.gov Docking studies suggest the pyrazole ring establishes a key double hydrogen-bond interaction with the side chain and backbone of residue E195 in the NAAA active site. acs.orgnih.gov
Crucially, the methylation of this nitrogen to form a 1,3,5-trimethyl-pyrazole structure, as in this compound, leads to a complete loss of inhibitory effect on NAAA. acs.org This highlights a strict structural requirement for a hydrogen bond donor at this position for effective ligand-receptor binding in this specific target.
Table 3: Structure-Activity Relationship for NAAA Inhibition
| Pyrazole Ring Substitution | N-1 Position | NAAA Inhibitory Activity | Rationale |
|---|---|---|---|
| 3,5-dimethyl | Unsubstituted (N-H) | Active | Presence of H-bond donor allows interaction with enzyme active site |
| 1,3,5-trimethyl | Methylated (N-CH₃) | Inactive | Absence of H-bond donor prevents crucial binding interaction |
Information derived from SAR studies on NAAA inhibitors. acs.orgnih.gov
Investigation of Phytohormone-like Activities in Plant Biological Systems
The influence of sulfonamide-containing compounds on plant life has been noted, primarily through the lens of their antibiotic function and subsequent environmental impact. mdpi.com However, the core pyrazole structure itself has been identified in compounds designed as plant growth regulants. google.com
Substituted pyrazole compounds have been shown to regulate plant growth, with effects including growth retardation, delayed flowering, and control of axillary growth at low application rates. google.com The mechanism by which pyrazole sulfonamides may exert such effects could be linked to the known activity of sulfonamides in biological systems. In microorganisms, sulfonamides function by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for folate biosynthesis. mdpi.com
Plants also possess a folate biosynthesis pathway and a corresponding DHPS enzyme. It has been demonstrated that sulfonamide antibiotics can target plant DHPS, leading to physiological consequences that resemble hormonal responses or stress effects. mdpi.com These effects can manifest as inhibition of seed germination, altered shoot development, and reduced primary root elongation. mdpi.com This suggests that the phytohormone-like activities of a compound like this compound in plants could be mediated through the disruption of essential metabolic pathways like folate synthesis.
Table 4: Observed Effects of General Sulfonamides on Various Plant Species
| Plant Species | Observed Effect |
|---|---|
| Lentil bean (Lens culinaris) | Seedling growth inhibition |
| Rice (Oryza sativa) | Seedling growth inhibition |
| Napa cabbage (Brassica campestris) | Seedling growth inhibition |
| Various crop plants | Inhibition of seed germination, shoot development, and root growth |
Effects are noted for sulfonamides as a general class of compounds. mdpi.com
Structure Activity Relationship Sar Studies of Pyrazole Sulfonamides
Influence of Pyrazole (B372694) Ring Substituents on Activity and Selectivity
The substitution pattern on the pyrazole ring is a fundamental determinant of a compound's interaction with its biological target. The size, position, and electronic nature of these substituents can drastically alter efficacy and selectivity.
The methyl groups on the pyrazole ring, such as those in N,1,5-Trimethyl-1H-pyrazole-3-sulfonamide, have a significant impact on biological activity. The presence and positioning of these groups are often crucial for optimal target engagement.
Research on pyrazole sulfonamides as inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT) highlights the importance of the methyl groups at the C3 and C5 positions. While it was possible to remove either the 3-methyl or the 5-methyl group independently without significantly affecting enzyme potency, the removal of both methyl groups resulted in a substantial loss of activity nih.govacs.org. This suggests that the steric bulk provided by at least one of these methyl groups is necessary for effective binding.
The N1-methyl group also plays a variable but critical role that appears to be target-dependent. In the context of NMT inhibitors, the N-methyl group of the pyrazole fits snugly into a hydrophobic pocket of the enzyme acs.org. Conversely, for a series of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, methylation at the N1 position (transitioning from a 3,5-dimethyl-1H-pyrazole to a 1,3,5-trimethyl-1H-pyrazole) led to a complete loss of activity. This was attributed to the removal of a crucial hydrogen bond donor feature provided by the N-H group acs.org. In yet another study on antiproliferative agents, the addition of an N1-methyl group had no significant impact on activity nih.gov.
Table 1: Effect of Pyrazole Methyl Group Substitution on Biological Activity
| Compound/Modification | Core Structure | Target | Key Finding | Reference |
|---|---|---|---|---|
| Removal of C3-Methyl | 3,5-Dimethyl Pyrazole | TbNMT | No significant loss of enzyme potency. | nih.govacs.org |
| Removal of C5-Methyl | 3,5-Dimethyl Pyrazole | TbNMT | No significant loss of enzyme potency. | nih.govacs.org |
| Removal of both C3 & C5 Methyls | 3,5-Dimethyl Pyrazole | TbNMT | Significant loss of enzyme potency. | nih.govacs.org |
| Addition of N1-Methyl | 3,5-Dimethyl-1H-pyrazole | NAAA | Complete loss of inhibitory effect. | acs.org |
| Addition of N1-Methyl | 3,5-Dimethyl-1H-pyrazole | U937 cells | No significant impact on antiproliferative activity. | nih.gov |
Varying the substituents on the pyrazole ring beyond simple methyl groups further modulates the activity profile. In studies of NAAA inhibitors, extending the alkyl chain at the C5 position was generally well-tolerated. Replacing a C5-methyl with larger groups such as ethyl, n-propyl, n-butyl, or iso-propyl resulted in compounds that retained submicromolar activity. Notably, an n-propyl chain at this position yielded an analog with a threefold increase in potency compared to the parent 3,5-dimethyl compound, indicating the presence of a lipophilic pocket that can accommodate larger substituents acs.orgnih.gov. However, this tolerance has its limits, as increasing the lipophilicity at both the C3 and C5 positions simultaneously (e.g., a 3,5-diethyl derivative) led to a decrease in activity acs.orgnih.gov.
Aryl groups are also common substituents on the pyrazole ring. The electronic properties of these aryl moieties and their own substitution patterns can fine-tune activity. In a series of pyrazole-based benzenesulfonamides designed as carbonic anhydrase inhibitors, the nature of the phenyl rings at the C3 and C5 positions was critical. The presence of an electron-donating methyl group or electron-withdrawing methoxy (B1213986) and bromo groups on these phenyl rings modulated the inhibitory activity against different carbonic anhydrase isoforms rsc.org. For example, compounds featuring a 2-hydroxy-4-bromophenyl ring at the C3 position were found to be more active against all tested isoforms rsc.org.
Table 2: Influence of C5-Alkyl Chain Variation on NAAA Inhibition
| C3-Substituent | C5-Substituent | IC50 (μM) | Reference |
|---|---|---|---|
| Methyl | Methyl | 1.0 | acs.org |
| Methyl | Ethyl | 0.62 | acs.orgnih.gov |
| Methyl | n-Propyl | 0.33 | acs.orgnih.gov |
| Methyl | n-Butyl | 0.91 | acs.orgnih.gov |
| Methyl | iso-Propyl | 0.64 | acs.orgnih.gov |
| Methyl | tert-Butyl | 0.78 | acs.orgnih.gov |
| Ethyl | Ethyl | 1.11 | acs.orgnih.gov |
Contribution of the Sulfonamide Linker and Substituent Pattern
The sulfonamide group is not merely a linker but an active pharmacophoric element whose placement and substitution pattern are paramount for potency and physicochemical properties.
The point of attachment of the sulfonamide moiety to the pyrazole ring (e.g., at the C3 or C4 position) is a critical structural feature that dictates the orientation of the molecule within the target's binding site. While extensive comparative studies between pyrazole-3-sulfonamides and pyrazole-4-sulfonamides are not always available for a single target, the principle of positional isomerism is fundamental to SAR. The synthesis of pyrazole-4-sulfonamide derivatives is well-documented and forms the basis for many inhibitor classes nih.govacs.org. Analogous studies on related heterocyclic sulfonamides show that even subtle shifts in the sulfonamide's position can lead to significant changes in activity and selectivity. For instance, moving a sulfonamide substituent from the para- to the meta-position of a connected benzene (B151609) ring was shown to substantially alter the inhibitory profile against acetylcholinesterase and carbonic anhydrase isozymes nih.gov. This underscores the importance of the sulfonamide vector, which would be different for a C3- versus a C4-substituted pyrazole, for achieving optimal interactions with key residues in a target's active site.
Modification of the sulfonamide nitrogen atom is a widely used strategy to enhance drug-like properties, particularly membrane permeability. A secondary sulfonamide (possessing an N-H bond) is acidic and contributes significantly to a molecule's polar surface area (PSA). This can limit its ability to cross the blood-brain barrier. Capping the sulfonamide by replacing the hydrogen with a methyl group to form a tertiary sulfonamide is an effective technique to reduce PSA and prevent deprotonation nih.govacs.org. In one study, N-methylation of the sulfonamide led to a dramatic increase in the brain-to-blood ratio from <0.1 to 3.7, effectively improving CNS penetration without a loss of potency acs.org.
Further optimization can be achieved by varying the capping group. Replacing the N-methyl group with a difluoromethyl or a 2,2,2-trifluoroethyl group has been shown to improve metabolic stability while maintaining potent biological activity nih.gov.
Table 3: Effect of Sulfonamide N-Substitution on Compound Properties
| Sulfonamide Group | Key Modification | Effect | Reference |
|---|---|---|---|
| Secondary (-SO2NH-) | Uncapped | High Polar Surface Area, Poor CNS penetration | nih.govacs.org |
| Tertiary (-SO2N(CH3)-) | N-methylation | Reduced PSA, Enhanced CNS penetration | acs.org |
| Tertiary (-SO2N(CHF2)-) | N-difluoromethylation | Improved metabolic stability, Maintained potency | nih.gov |
Optimization of Linker and Pendant Amine Regions for Biological Target Engagement
For many pyrazole sulfonamide inhibitors, the core scaffold is attached via a linker to another functional group, such as a pendant amine, which makes additional interactions with the target protein. Optimizing this linker and the terminal group is a key strategy for enhancing potency and selectivity.
In the development of inhibitors for TbNMT, researchers systematically modified the linker between the pyrazole sulfonamide core and a terminal amine. Replacing a rigid aromatic linker with more flexible, saturated alkyl chains of varying lengths was explored to improve selectivity nih.gov. The length and flexibility of this linker are critical; studies on anti-inflammatory triarylpyrazoles investigated both ethylene and propylene linkers between a pyridine ring and a terminal sulfonamide moiety to determine the optimal length for activity mdpi.com.
The nature of the terminal group is also crucial. For the TbNMT inhibitors, the substitution on the pendant amine was explored, and it was found that converting a tertiary amine to a secondary amine led to a significant decrease in the brain-to-blood ratio, highlighting the importance of this region for pharmacokinetic properties nih.gov. The interplay between the linker and the terminal amine allows the molecule to span different regions of the binding site, and careful optimization of this entire region is essential for achieving high-affinity binding and a desirable pharmacological profile. Studies have shown that rigidifying a flexible linker by incorporating it into a new heterocyclic ring, such as a pyrazoline, can also be a successful strategy to modulate activity nih.gov.
Stereochemical Considerations in Pyrazole Sulfonamide Design
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in the biological activity of pyrazole sulfonamides. The specific orientation of substituents can significantly influence how a compound interacts with its biological target, leading to substantial differences in potency and efficacy.
In the development of pyrazole azabicyclo[3.2.1]octane sulfonamides as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), the stereochemistry at the pseudoasymmetric carbon in position 3 of the azabicyclic system was found to be a critical determinant of inhibitory activity. nih.gov Studies consistently demonstrated that endo-isomers exhibited significantly higher potency compared to their corresponding exo-diastereoisomers. For instance, the endo-isomer of a particular azabicyclo[3.2.1]octane derivative showed submicromolar activity, while the corresponding exo-diastereoisomer was devoid of any activity toward human NAAA. nih.gov This highlights the precise spatial arrangement required for effective binding to the NAAA active site.
Further investigation into this class of compounds confirmed this stereochemical preference. The para-methyl phenoxy sulfonamide with an exo-configuration was shown to inhibit human NAAA with only modest micromolar efficacy (IC50 = 8.71 μM), in stark contrast to the more potent endo-isomers. acs.org The positioning of the bridge in the bicyclic system also interacts with this stereochemical requirement; N-vicinal bridges generally require endo-stereochemistry for the most favorable inhibitory effect. nih.gov
The influence of stereochemistry extends beyond bicyclic systems. In a series of sulfonamide-bearing pyrazolone (B3327878) derivatives, the position of the sulfonamide group on the benzene ring—a subtle change in structure—had a substantial effect on selectivity for cholinesterases (acetylcholinesterase vs. butyrylcholinesterase). nih.gov Compounds with a sulfonamide group at the meta position generally displayed higher activity against carbonic anhydrase isozymes compared to their para-substituted counterparts. nih.gov
These findings underscore the importance of controlling stereochemistry during the design and synthesis of pyrazole sulfonamides to achieve optimal interaction with the target protein.
Table 1: Effect of Stereochemistry on h-NAAA Inhibition
| Compound | Stereochemistry | h-NAAA IC50 (μM) |
|---|---|---|
| Azabicyclo[3.2.1]octane analog 20 | endo | 0.23 nih.gov |
| Azabicyclo[3.2.1]octane analog 21 | exo | Inactive nih.gov |
Development of Predictive Models for SAR Guidance
To navigate the complex relationship between the chemical structure of pyrazole sulfonamides and their biological activity, researchers have increasingly turned to the development of predictive computational models. These models, particularly Quantitative Structure-Activity Relationship (QSAR) models, serve as valuable tools to guide the design and optimization of new, more potent compounds.
3D-QSAR modeling has been successfully applied to analyze diarylpyrazole-benzenesulfonamide derivatives active against human carbonic anhydrase. nih.gov These models use various molecular descriptors, such as atomic charges, frontier molecular orbitals (FMO), and Fukui and Klopman indices, to correlate the three-dimensional properties of the molecules with their biological activity. nih.gov One such study resulted in a robust model with high predictive power (Q² = 0.933 and R² = 0.964), which could effectively map the interaction points between the ligand and the receptor. nih.gov Such models help in identifying key structural features, known as Auxiliary Groups (AG) and Anti Pharmacophore Shielding (APS) groups, that positively or negatively influence activity.
QSAR analysis has also been conducted on a broader set of γ-secretase inhibitors that include pyrazole/sulfonamide-based compounds. benthamdirect.comresearchgate.net These studies employed both linear (Multiple Linear Regression - MLR, Partial Least Squares - PLS) and non-linear regression analysis methods to establish a relationship between physicochemical descriptors (like logP and the number of hydrogen bonds) and inhibitory activity. benthamdirect.com The resulting robust QSAR models provide statistically significant predictions, aiding in the rational design of new potential drug candidates for conditions like Alzheimer's disease. benthamdirect.comresearchgate.net
The development of these predictive models represents a shift towards a more data-driven approach in medicinal chemistry. By leveraging computational power, researchers can screen virtual libraries of compounds, prioritize synthetic efforts, and accelerate the discovery of pyrazole sulfonamides with improved therapeutic profiles.
Table 2: Statistical Validation of a 3D-QSAR Model for Diarylpyrazole-benzenesulfonamide Derivatives
| Parameter | Value |
|---|---|
| Q² (Leave-One-Out Cross-Validation) | 0.933 nih.gov |
Medicinal Chemistry and Rational Drug Design Applications of Pyrazole Sulfonamide Scaffolds
Lead Compound Identification and Subsequent Optimization Strategies
The journey of a drug from concept to clinic often begins with the identification of a "lead compound"—a chemical starting point with promising, albeit suboptimal, biological activity. For the pyrazole (B372694) sulfonamide class, lead compounds are frequently identified through high-throughput screening or by modifying existing active molecules.
Once a lead is identified, a meticulous process of chemical optimization begins to enhance its efficacy, selectivity, and pharmacokinetic properties. A notable example is the optimization of a pyrazole sulfonamide series identified as potent inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT), a target for treating Human African Trypanosomiasis (HAT). acs.orgresearchgate.netnih.gov The initial lead compound, while potent, suffered from poor central nervous system (CNS) penetration, limiting its use to the early stage of the disease. acs.orgresearchgate.netnih.gov Optimization strategies included:
Structure-Activity Relationship (SAR) Studies : Researchers systematically modified the lead compound to understand the chemical requirements for biological activity. For instance, removing the methyl groups at the 3- and 5-positions of the pyrazole ring independently did not affect potency, but removing both caused a significant loss of activity. acs.org
Improving CNS Penetration : To treat the CNS stage of HAT, the blood-brain barrier permeability had to be improved. This was achieved by "capping" the sulfonamide group, a strategy that involves adding a chemical moiety to the sulfonamide nitrogen. This modification reduces the polar surface area and acidity of the molecule, facilitating its passage into the brain. acs.orgresearchgate.netnih.gov
Enhancing Selectivity : To minimize off-target effects, selectivity was improved by replacing a core aromatic ring with a more flexible linker. acs.orgnih.gov
These rational, iterative modifications ultimately led to the discovery of optimized compounds with markedly increased brain penetration and improved selectivity, demonstrating the power of lead optimization in drug discovery. acs.orgnih.gov
Design of Hybrid Chemical Entities Incorporating Pyrazole and Sulfonamide Pharmacophores
Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. acs.org This approach aims to create hybrid compounds that can interact with multiple biological targets or that possess a synergistic effect, potentially leading to improved efficacy and a reduced likelihood of drug resistance. acs.orgnih.gov
The pyrazole and sulfonamide groups are considered "active pharmacophores" and have been incorporated into hybrid structures to develop novel therapeutic agents. nih.gov Researchers have successfully created new structural scaffolds by clubbing pyrazole, sulfonamide, and other active moieties like quinoline (B57606) and pyrazoline into a single entity. acs.orgnih.gov This strategy was employed to develop new antitubercular agents to combat multidrug-resistant tuberculosis (MDR-TB). acs.orgnih.gov By fusing these pharmacologically active components, the resulting hybrid molecules showed enhanced antitubercular activity. nih.gov
Similarly, pyrazole-clubbed pyrimidine (B1678525) and pyrazoline hybrids have been designed and investigated for their activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the broad applicability of this design strategy. acs.org In the agrochemical field, the active substructure splicing strategy has been used to combine pyrazole with 1,3,4-oxadiazole (B1194373) and sulfonamide structures to create compounds with potent antibacterial activity against plant pathogens. acs.orgacs.org
Scaffold Hopping and Bioisosteric Replacement Strategies for Novel Analogues
Scaffold hopping and bioisosteric replacement are powerful medicinal chemistry tools used to discover novel analogues with improved properties while retaining the desired biological activity.
Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar 3D arrangement of key functional groups. This allows chemists to explore new intellectual property space and overcome issues with the original scaffold, such as poor pharmacokinetics or toxicity. For instance, the 1,5-diarylpyrazole motif found in the CB1 receptor antagonist Rimonabant was successfully replaced with other five-membered heterocyclic rings like thiazoles, triazoles, and imidazoles. acs.orgnih.gov These new scaffolds acted as effective bioisosteres, yielding compounds that retained potent and selective CB1 antagonistic activity. acs.orgnih.gov
Bioisosteric replacement is a more subtle strategy where one atom or group of atoms is swapped for another with similar physical or chemical properties. This can fine-tune a compound's potency, selectivity, or metabolic stability. nih.gov In the development of metalloprotease inhibitors, carboxylic acid bioisosteres were introduced into pyrazole derivatives to improve their activity. nih.gov The sulfonamide group itself can be considered a bioisostere of a carboxylic acid group, and understanding their comparative properties is crucial in drug design. researchgate.net These strategies are essential for systematically evolving lead compounds into viable drug candidates.
Development of Pyrazole-Sulfonamide Derivatives with Enhanced Biological Profiles
The development of novel pyrazole-sulfonamide derivatives is driven by the goal of creating molecules with superior biological profiles, including enhanced potency, selectivity against specific targets, and better drug-like properties. mdpi.com
A key area of research has been the development of pyrazole-based sulfonamides as inhibitors of human carbonic anhydrase (hCA) isozymes, which are linked to disorders like glaucoma and epilepsy. rsc.org Structure-activity relationship studies revealed that the placement and electronic nature of substituents on the pyrazole scaffold were critical for activity. For example, replacing an electron-donating methyl group with an electron-withdrawing methoxy (B1213986) group on a phenyl ring attached to the pyrazole core enhanced the inhibitory potency against the hCAXII isoform. rsc.org This demonstrates how subtle chemical modifications can significantly improve the biological profile of a compound against a specific target.
Further research led to the discovery of a novel class of pyrazole sulfonamides as potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for inflammatory conditions. nih.gov Careful SAR studies resulted in compound ARN19689, which inhibits human NAAA in the low nanomolar range and possesses a favorable drug-like profile for oral administration. nih.gov
| Derivative Class | Target | Modification Strategy | Enhanced Biological Profile |
| HAT Inhibitors | T. brucei N-Myristoyltransferase | Sulfonamide capping, linker modification | Improved CNS penetration and target selectivity acs.orgnih.gov |
| Carbonic Anhydrase Inhibitors | Human Carbonic Anhydrase (hCA) II, IX, XII | Substitution with electron-withdrawing groups | Increased inhibitory potency against specific isoforms rsc.org |
| NAAA Inhibitors | NAAA Enzyme | SAR-guided modification of azabicyclo-octane core | Low nanomolar potency, favorable oral drug-like profile nih.gov |
| Antiproliferative Agents | Cancer Cells | Synthesis of 1,3,5-trimethyl-1H-pyrazole derivatives | In vitro antiproliferative activity against U937 cells nih.govacs.org |
This table is interactive and can be sorted by column.
Applications in Agrochemical Research and Development (e.g., Herbicidal and Insecticidal Agents)
Beyond medicine, the pyrazole sulfonamide scaffold is a crucial component in modern agrochemicals, contributing to the development of effective herbicides and insecticides. acs.orgresearchgate.net These compounds are designed to be highly active against target pests while having minimal impact on crops and non-target organisms.
Herbicidal Agents: Many pyrazole-based herbicides function by inhibiting essential plant-specific enzymes.
HPPD Inhibitors: Some pyrazole herbicides inhibit the p-hydroxyphenyl pyruvate (B1213749) dioxygenase (HPPD) enzyme, a key step in the biosynthesis of plastoquinone. This inhibition leads to the bleaching of new growth in susceptible weeds. wssa.net
VLCFA Inhibitors: Pyroxasulfone is a prominent herbicide that works by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). This disrupts cell division and the formation of new cell membranes, preventing weed seedlings from emerging. k-state.edupomais.com
Insecticidal Agents: Pyrazole insecticides often target the nervous system of insects.
GABA Receptor Antagonists: Fipronil, a well-known pyrazole insecticide, acts by blocking the GABA-gated chloride channels in neurons. This antagonism of the "calming" effect of the neurotransmitter GABA leads to hyperexcitation of the insect's central nervous system and eventual death. researchgate.net
Mitochondrial Electron Transport Inhibitors: Other pyrazole insecticides function by inhibiting mitochondrial electron transport, which disrupts the production of ATP, the cell's primary energy currency, leading to cell death. researchgate.net
The structural versatility of the pyrazole ring allows for fine-tuning of the biological activity, leading to the development of a wide range of agrochemical products. researchgate.net
| Agrochemical Type | Compound Class/Example | Mode of Action | Target Pest |
| Herbicide | Pyroxasulfone | Very-long-chain fatty acid (VLCFA) synthesis inhibition pomais.com | Annual grasses and broadleaf weeds |
| Herbicide | Pyrazole Derivatives | p-Hydroxyphenyl pyruvate dioxygenase (HPPD) inhibition wssa.net | Broadleaf weeds |
| Insecticide | Fipronil | GABA-gated chloride channel antagonism researchgate.net | Foliar and soil insects |
| Insecticide | Pyrazole Derivatives | Mitochondrial electron transport inhibition researchgate.net | Various insects |
| Bactericide | Pyrazole-Oxadiazole Hybrids | Multiple pathways (e.g., tryptophan metabolism) acs.org | Plant pathogenic bacteria (Xanthomonas) |
This table is interactive and can be sorted by column.
Broader Research Applications and Future Directions for N,1,5 Trimethyl 1h Pyrazole 3 Sulfonamide
Explorations in Material Sciences and Photophysical Applications
While therapeutic applications have dominated pyrazole (B372694) research, the unique electronic and structural characteristics of these N-heterocyclic compounds suggest significant potential in material sciences. Pyrazole derivatives possessing conjugated systems often exhibit intrinsic photophysical properties, making them candidates for the development of advanced organic materials and sensors. mdpi.com
Research into related heterocyclic structures has demonstrated that the strategic functionalization of the pyrazole ring can lead to materials with photochromic properties. researchgate.net These properties are crucial for developing "smart" materials that can change their characteristics in response to light, with applications in optical data storage, molecular switches, and light-responsive systems. The photophysical behavior of pyrazole derivatives allows for their use in environmental and biological sensing, particularly for the detection of specific ions. mdpi.com The field remains an area of active exploration, aiming to harness the unique optical and electronic features of pyrazole-based compounds for technological applications.
Emerging Therapeutic Areas and Unexplored Biological Targets for Pyrazole Sulfonamides
The pyrazole sulfonamide moiety is a prominent structural motif in a wide array of pharmacologically active compounds. acs.org Researchers are continuously exploring new therapeutic applications by targeting a variety of biological systems. This has led to the identification of pyrazole sulfonamides with potential anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral activities. nih.govontosight.ainih.govnih.gov
Recent studies have focused on designing pyrazole sulfonamide derivatives as specific enzyme inhibitors. Their efficacy has been demonstrated against several key targets, including:
Carbonic Anhydrases (CAs): Inhibition of various CA isoforms is relevant for treating glaucoma, and certain types of cancer. acs.orgnih.gov
Cholinesterases (ChEs): Targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing Alzheimer's disease. nih.govnih.gov
N-Myristoyltransferase (NMT): This enzyme is a target for treating parasitic diseases like human African trypanosomiasis (HAT). nih.govacs.org
α-Glucosidase: Inhibition of this enzyme is a therapeutic approach for managing diabetes mellitus. frontiersin.org
The table below summarizes some of the emerging therapeutic applications and biological targets for this class of compounds.
| Therapeutic Area | Biological Target | Potential Application |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease |
| Ocular Diseases | Carbonic Anhydrase (CA) Isozymes | Glaucoma |
| Cancer | Carbonic Anhydrase (CA) Isozymes, Antiproliferative activity | Various Cancers |
| Diabetes Mellitus | α-Glucosidase | Hyperglycemia Management |
| Parasitic Infections | N-Myristoyltransferase (NMT) | Human African Trypanosomiasis (HAT) |
| Fungal Infections | Various fungal enzymes | Plant Protection (Agrochemicals) |
| Bacterial Infections | Folate Synthesis Pathway | Antimicrobial Therapy |
Green Chemistry Principles Applied to Pyrazole Sulfonamide Synthesis
The synthesis of pyrazole sulfonamides traditionally involves multi-step processes that may use hazardous reagents and solvents. nih.gov The application of green chemistry principles aims to develop more environmentally benign and efficient synthetic routes. Key areas of focus include:
Solvent Selection: Replacing hazardous solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions.
Catalysis: Utilizing efficient and recyclable catalysts to reduce reaction times and energy consumption.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.
One-Pot Synthesis: Combining multiple reaction steps into a single procedure to reduce the need for intermediate purification, saving time, resources, and solvent use.
While many reported syntheses still follow classical methods, the development of facile, one-pot procedures for creating pyrazole sulfonamide derivatives represents a step toward more sustainable practices. acs.orgnih.gov Future research will likely focus on integrating more green chemistry principles into the production of these valuable compounds.
Challenges and Opportunities in the Synthesis and Application of Pyrazole Sulfonamides
Despite their promise, the development of pyrazole sulfonamides faces several challenges. A primary hurdle in therapeutic design is achieving selectivity, particularly when targeting enzymes like carbonic anhydrases, which have numerous isoforms distributed throughout the body. nih.gov Lack of selectivity can lead to off-target effects. Another significant challenge is optimizing the physicochemical properties of these compounds to ensure adequate bioavailability and, where necessary, penetration of the blood-brain barrier for treating central nervous system disorders. nih.govacs.org
However, these challenges present significant opportunities for innovation:
Synthetic Innovation: There is a continuing need for novel and efficient synthetic methodologies to create diverse libraries of pyrazole sulfonamide derivatives. nih.gov This diversity is key to exploring structure-activity relationships (SAR) and identifying compounds with improved potency and selectivity. frontiersin.org
Broad-Spectrum Applications: The structural versatility of the scaffold allows for its application in diverse fields, from medicine to agriculture, where pyrazole sulfonamides have been investigated as potent antifungal agents for plant protection. acs.orgfrontiersin.org
Drug Discovery: The wide range of biological activities associated with this class of compounds ensures they will remain a fruitful area for drug discovery and development, with the potential to yield new treatments for a variety of diseases. nih.gov
Potential as Multitarget-Directed Ligands
A particularly promising future direction for pyrazole sulfonamides is their development as multitarget-directed ligands (MTDLs). Many complex diseases, such as Alzheimer's, involve multiple pathological pathways. MTDLs are single molecules designed to interact with two or more biological targets simultaneously, offering a potentially more effective therapeutic approach than single-target drugs. nih.govnih.gov
Recent research has successfully demonstrated this concept by designing pyrazole sulfonamide derivatives that act as dual inhibitors of cholinesterases (AChE) and human carbonic anhydrase (hCA) isoenzymes. nih.govresearchgate.net By inhibiting AChE, these compounds can address the cholinergic deficit in Alzheimer's patients, while inhibition of hCA may have neuroprotective effects. Studies have identified compounds with potent inhibitory activity against both enzyme families. nih.gov
The table below presents inhibitory data for representative dual-target pyrazole sulfonamides from a recent study. nih.gov
| Compound | AChE Kᵢ (µM) | hCA I Kᵢ (µM) | hCA II Kᵢ (µM) |
| Derivative 1 | 48.94 ± 9.63 | 1.03 ± 0.23 | 1.82 ± 0.30 |
| Derivative 2 | 116.05 ± 14.95 | 22.65 ± 5.36 | 27.94 ± 4.74 |
Kᵢ represents the inhibition constant; lower values indicate greater potency.
This dual-inhibition strategy highlights the significant potential of the pyrazole sulfonamide scaffold in the design of next-generation therapies for multifactorial diseases. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N,1,5-Trimethyl-1H-pyrazole-3-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide derivatives are often prepared by reacting pyrazole intermediates with sulfonyl chlorides under basic conditions. Acetonitrile is a preferred solvent due to its polarity, and bases like 3-picoline or 3,5-lutidine enhance reaction efficiency by deprotonating intermediates . Optimization of stoichiometry (e.g., 1:1.02 molar ratio of amine to sulfonyl chloride) and temperature (room temperature to 80°C) improves yields above 50% .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign peaks using DMSO-d6 as a solvent; pyrazole protons typically resonate at δ 2.1–3.5 ppm for methyl groups and δ 6.7–8.9 ppm for aromatic protons .
- IR Spectroscopy : Confirm sulfonamide groups via S=O stretches at ~1169–1381 cm⁻¹ .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+1]⁺) and LCMS/HPLC for purity (>95%) .
Discrepancies in data (e.g., unexpected splitting in NMR) should be addressed by repeating experiments, cross-referencing with computational predictions (e.g., PubChem data ), or employing 2D NMR techniques.
Q. How do substituents on the pyrazole ring affect the compound’s solubility and stability?
- Methodological Answer : Methyl groups at positions 1,3,5 enhance lipophilicity but reduce aqueous solubility. Stability studies under oxidative (H₂O₂) or reductive (NaBH₄) conditions reveal degradation pathways, with sulfone/sulfoxide formation observed in oxidation . Solubility can be improved via co-solvents (e.g., DMSO-water mixtures) or salt formation .
Advanced Research Questions
Q. What strategies optimize the regioselectivity of this compound derivatives during functionalization?
- Methodological Answer : Regioselective modification at the sulfonamide nitrogen or pyrazole C-4 position is achieved using:
- Directed ortho-metalation : Employ lithium bases to direct substitutions .
- Protecting groups : Temporarily block reactive sites (e.g., triphenylmethyl for amines) to control functionalization .
Computational modeling (e.g., molecular docking) predicts reactive sites by analyzing electron density maps .
Q. How can contradictions in biological activity data across studies be systematically addressed?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Standardized protocols : Use established cell lines (e.g., MCF-7 for anti-proliferative assays) and purity thresholds (>98% by HPLC) .
- Dose-response curves : Validate IC₅₀ values across multiple replicates .
- Meta-analysis : Compare data with structurally analogous compounds (e.g., quinoxaline-triazole hybrids ) to identify trends.
Q. What computational methods are effective in predicting the binding affinity of this compound to target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) assess interactions with targets like carbonic anhydrase or kinases. Key parameters:
- Docking scores : Evaluate binding poses with sulfonamide oxygen forming hydrogen bonds to catalytic residues .
- Free energy calculations (MM/PBSA) : Quantify binding affinities and validate with experimental IC₅₀ data .
Q. How do reaction solvents influence the scalability of this compound synthesis?
- Methodological Answer : Solvents impact both yield and scalability:
- Polar aprotic solvents (DMF, acetonitrile) : Enhance reactivity but require careful removal due to high boiling points .
- Green solvents (ethanol/water) : Reduce environmental impact but may lower yields by 10–15% .
Microwave-assisted synthesis reduces reaction time (30 minutes vs. 12 hours) and improves scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
